Cas no 89228-42-2 (2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester)

This compound is the methyl ester derivative of 4-hydroxy-5,6,7,8-tetrahydro-2-naphthalenesulfonic acid. It features a naphthalene core with specific saturation (tetrahydro) at positions 5/8 and hydroxy substitution at position 4. The key advantage lies in its structural combination: the aromatic naphthalene moiety provides potential stability and lipophilicity for biological systems or material applications. The tetrahydro substitution enhances solubility compared to fully aromatic naphthalene derivatives. Furthermore, the carboxylic acid group is protected as a methyl ester, which can influence reactivity (e.g., potentially modulating metabolic stability or permeability) and may simplify purification processes compared to free acid forms in synthesis workflows.
2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester structure
89228-42-2 structure
Product Name:2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
CAS No:89228-42-2
MF:C12H14O3
MW:206.237763881683
MDL:MFCD07779371
CID:711443
PubChem ID:13197838
Update Time:2025-06-16

2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
    • methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
    • 4-hydroxy-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid methyl ester
    • Methyl 5,6,7,8-tetrahydro-4-hydroxy-2-naphthalenecarboxylate (ACI)
    • AS-39912
    • AKOS022648640
    • DTXSID90526608
    • MFCD07779371
    • SCHEMBL19579743
    • CS-W000576
    • DB-229144
    • methyl4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
    • 2-Naphthalenecarboxylic acid,5,6,7,8-tetrahydro-4-hydroxy-methyl ester
    • 2-NAPHTHALENECARBOXYLIC ACID, 5,6,7,8-TETRAHYDRO-4-HYDROXY-METHYL ESTER
    • 89228-42-2
    • MDL: MFCD07779371
    • Inchi: 1S/C12H14O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h6-7,13H,2-5H2,1H3
    • InChI Key: XAINZGNJMZZXKT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2CCCCC2=C(O)C=1)OC

Computed Properties

  • Exact Mass: 206.09400
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 91
  • XLogP3: 2.8
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 384.1±42.0 °C at 760 mmHg
  • PSA: 46.53000
  • LogP: 2.05760

2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Security Information

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2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Production Method

Production Method 1

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: p-Xylene
Reference
Palladium-catalyzed cross-coupling to 1,2-dialkenyl cycloalkenes: Substrates for the synthesis of versatile cyclic carbon skeletons
von Zezschwitz, Eckhart Paultheo, 1999, , ,

2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Raw materials

2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester Preparation Products

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Amadis Chemical Company Limited
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Purity:99%
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Additional information on 2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester

Introduction to 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2)

2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester, identified by the Chemical Abstracts Service registry number 89228-42-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the class of tetrahydronaphthalene derivatives, exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of both a hydroxyl group and an ester moiety in its structure makes it a versatile intermediate for the development of more complex chemical entities.

The compound's structure consists of a naphthalene core that has been partially saturated through the introduction of four hydrogen atoms, forming a tetrahydronaphthalene backbone. This saturation introduces conformational flexibility, which can influence its interactions with biological targets. The hydroxyl group at the 4-position and the ester group at the 3-position further modulate its reactivity and solubility characteristics. These features make it a valuable scaffold for medicinal chemists seeking to design novel molecules with therapeutic potential.

In recent years, there has been growing interest in tetrahydronaphthalene derivatives due to their reported bioactivities. Studies have suggested that compounds within this class may exhibit properties such as anti-inflammatory, analgesic, and antioxidant effects. The hydroxyl group in particular is known to participate in hydrogen bonding interactions, which can be crucial for binding to biological receptors. The ester functionality also provides a site for further chemical modification, allowing for the synthesis of analogs with tailored properties.

2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2) has been explored in several research contexts. One notable area of investigation is its role as a precursor in the synthesis of more complex pharmacophores. For instance, researchers have utilized this compound to develop derivatives with enhanced metabolic stability or improved bioavailability. The ability to functionalize both the hydroxyl and ester groups allows for the creation of molecules with diverse pharmacological profiles.

Recent advancements in computational chemistry have also highlighted the importance of tetrahydronaphthalene derivatives in drug discovery. Molecular modeling studies have identified this scaffold as a promising candidate for further optimization. By leveraging virtual screening techniques, researchers can rapidly assess the binding affinity of various derivatives to target proteins. This approach has accelerated the identification of lead compounds for subsequent experimental validation.

The synthesis of 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester (CAS No. 89228-42-2) typically involves multi-step organic transformations. Common methodologies include cyclization reactions followed by functional group modifications to introduce the hydroxyl and ester groups. Advances in synthetic chemistry have enabled more efficient and scalable routes to these compounds, making them more accessible for industrial applications.

In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its unique structural features make it a suitable candidate for studying molecular recognition processes and developing novel materials with specific functionalities. For example, researchers have explored its use as a ligand in coordination chemistry or as a building block for supramolecular assemblies.

The growing body of research on tetrahydronaphthalene derivatives underscores their significance as chemical entities with broad applications. As our understanding of their structural and functional properties continues to evolve, new opportunities for their use in medicine and beyond are likely to emerge. The compound described here (CAS No. 89228-42-2) represents just one example of how these versatile molecules can contribute to scientific progress.

Future directions in this field may involve exploring novel synthetic strategies to access previously unreported derivatives or investigating their biological activities through high-throughput screening assays. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking the full potential of these compounds. By combining experimental insights with computational predictions, researchers can design molecules that meet specific therapeutic requirements.

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(CAS:89228-42-2)2-Naphthalenecarboxylicacid, 5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
A1197407
Purity:99%
Quantity:1g
Price ($):345.0
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